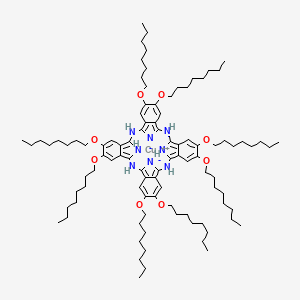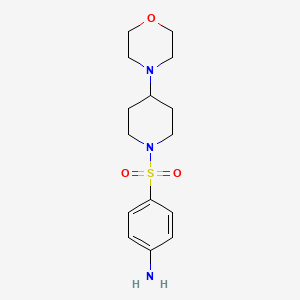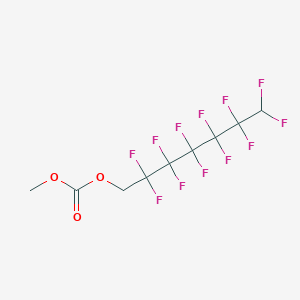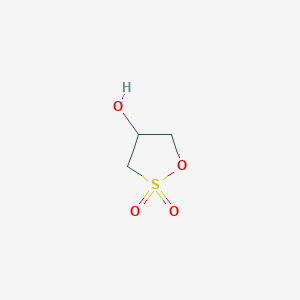
Copper(II) 2 3 9 10 16 17 23 24-octakis&
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine is an organometallic compound with the molecular formula C96H144CuN8O8. It is known for its use as an infrared dye and has applications in various fields such as photonics and optical materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine can be synthesized by reacting phthalocyanine blue with an appropriate amount of copper(II) salt under alkaline conditions. The reaction conditions, including temperature and stirring speed, need to be carefully controlled to obtain a pure product .
Industrial Production Methods
In industrial settings, the compound is typically produced in bulk by following similar synthetic routes but on a larger scale. The process involves the cyclic tetramerization of substituted phthalonitrile or through a diiminoisoindoline intermediate .
Analyse Chemischer Reaktionen
Types of Reactions
Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: It can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.
Substitution: The octyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include copper(II) salts, oxidizing agents like m-chloroperbenzoic acid, and various solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hexylthio substituents in similar compounds results in the formation of hexylsulfonyl derivatives .
Wissenschaftliche Forschungsanwendungen
Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine exerts its effects involves its ability to absorb infrared light. This property makes it useful in applications such as photodynamic therapy, where it can generate reactive oxygen species upon light activation, targeting cancer cells . The molecular targets and pathways involved include the interaction with cellular components leading to oxidative stress and cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) phthalocyanine: A simpler phthalocyanine compound without the octyloxy substituents.
Copper(II) 2,3,9,10,16,17,23,24-octafluorophthalocyanine: A similar compound with fluorine substituents instead of octyloxy groups.
Uniqueness
Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine is unique due to its specific octyloxy substituents, which enhance its solubility and infrared absorption properties compared to other phthalocyanine derivatives .
Eigenschaften
Molekularformel |
C96H150CuN8O8 |
|---|---|
Molekulargewicht |
1607.8 g/mol |
IUPAC-Name |
copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene |
InChI |
InChI=1S/C96H150N8O8.Cu/c1-9-17-25-33-41-49-57-105-81-65-73-74(66-82(81)106-58-50-42-34-26-18-10-2)90-97-89(73)101-91-75-67-83(107-59-51-43-35-27-19-11-3)84(108-60-52-44-36-28-20-12-4)68-76(75)93(98-91)103-95-79-71-87(111-63-55-47-39-31-23-15-7)88(112-64-56-48-40-32-24-16-8)72-80(79)96(100-95)104-94-78-70-86(110-62-54-46-38-30-22-14-6)85(69-77(78)92(99-94)102-90)109-61-53-45-37-29-21-13-5;/h65-72,97,100-104H,9-64H2,1-8H3;/q-2;+2 |
InChI-Schlüssel |
SZLALWGZRRNFKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC2=C3NC(=C2C=C1OCCCCCCCC)NC4=C5C=C(C(=CC5=C([N-]4)NC6=C7C=C(C(=CC7=C(N6)NC8=C9C=C(C(=CC9=C(N3)[N-]8)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 5-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12084632.png)





![2-{[(1-Hydroxybutan-2-yl)amino]methyl}phenol](/img/structure/B12084670.png)
![cis, trans, trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B12084684.png)
![Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl]-](/img/structure/B12084690.png)

![3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde](/img/structure/B12084707.png)
